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Compound of Interest

Compound Name: 4-lodophenylacetic acid

Cat. No.: B155296

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-lodophenylacetic acid is a halogenated aromatic carboxylic acid that serves as a versatile
building block in organic synthesis and holds potential for applications in pharmaceutical
research and development. Its structure, featuring a phenyl ring substituted with an iodine atom
and an acetic acid moiety, provides two key points for chemical modification. The iodine atom is
an excellent leaving group in cross-coupling reactions, while the carboxylic acid group allows
for the formation of esters, amides, and other derivatives. This guide provides an in-depth
overview of the chemical properties, synthesis, analysis, and potential biological relevance of
4-iodophenylacetic acid.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-iodophenylacetic acid are
summarized in the table below, providing a quick reference for laboratory use.
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Property

Value

Molecular Formula

CsH7102

Molecular Weight 262.04 g/mol [1]

Beige to cream or white to off-white to light
Appearance ]

brown powder/solid[2]
Melting Point 137-143 °C[2]

Purity (by HPLC)

>096.0%[2]

CAS Number 1798-06-7[1]

IUPAC Name 2-(4-iodophenyl)acetic acid[1]
p-lodophenylacetic acid, (4-lodophenyl)acetic

Synonyms

acid[1]

Synthesis and Purification

A common and effective method for the synthesis of 4-iodophenylacetic acid is the hydrolysis

of 4-iodobenzyl cyanide. While a specific detailed protocol for this exact transformation is not

readily available in the searched literature, a general procedure can be adapted from the well-

established hydrolysis of related nitriles, such as p-nitrobenzyl cyanide[3] and 3-

iodophenylacetonitrile[4].

Experimental Protocol: Synthesis via Hydrolysis of 4-

lodobenzyl Cyanide

Materials:

4-lodobenzyl cyanide

Sulfuric acid (concentrated)

Deionized water

e Ice
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Procedure:

 In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated
sulfuric acid to deionized water to prepare a dilute sulfuric acid solution. (Caution: Always
add acid to water, not the other way around, due to the exothermic nature of the dilution).

 To this solution, add 4-iodobenzyl cyanide.

e Heat the mixture to reflux with stirring for several hours. The reaction progress can be
monitored by thin-layer chromatography (TLC).

o After the reaction is complete, cool the mixture in an ice bath to precipitate the crude 4-
iodophenylacetic acid.

o Collect the crude product by vacuum filtration and wash with cold deionized water.

Experimental Protocol: Purification by Recrystallization

The crude 4-iodophenylacetic acid can be purified by recrystallization to obtain a product of
high purity. The choice of solvent is critical for effective recrystallization. A good solvent will
dissolve the compound well at high temperatures but poorly at low temperatures. Common
solvents for the recrystallization of organic acids include water, ethanol, or mixtures of solvents
like ethanol/water or ethyl acetate/heptane.

Materials:

e Crude 4-iodophenylacetic acid

o Recrystallization solvent (e.g., ethanol/water mixture)
e Erlenmeyer flask

e Heating mantle or hot plate

e Ice bath

Procedure:
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e Place the crude 4-iodophenylacetic acid in an Erlenmeyer flask.

e Add a minimal amount of the chosen hot solvent (or solvent mixture) to dissolve the solid
completely.

« If colored impurities are present, a small amount of activated charcoal can be added, and the
solution can be hot-filtered.

« Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

o To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility
of the product.

o Collect the purified crystals by vacuum filtration, wash with a small amount of the cold
recrystallization solvent, and dry under vacuum.

Spectroscopic and Analytical Data

The identity and purity of 4-iodophenylacetic acid can be confirmed using various
spectroscopic techniques. While full spectra are not readily available in the public domain, the
expected key features are described below based on data from similar compounds and
information from chemical databases[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' splitting
pattern for the aromatic protons due to the para-substitution. The two doublets, integrating to
2H each, will be in the aromatic region (typically 7.0-7.8 ppm). A singlet integrating to 2H for
the methylene (-CHz-) protons adjacent to the carboxylic acid and the phenyl ring would be
expected around 3.6 ppm. The acidic proton of the carboxylic acid will appear as a broad
singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D20.

e 13C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon
environments. The carbonyl carbon of the carboxylic acid is expected in the range of 170-
185 ppm. The aromatic carbons will appear in the region of 125-150 ppm, with the carbon
bearing the iodine atom being shifted to a lower field. The methylene carbon will be observed
around 40-45 ppm.
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Infrared (IR) Spectroscopy

The FT-IR spectrum of 4-iodophenylacetic acid will exhibit characteristic absorption bands for
its functional groups. A very broad O-H stretching band for the carboxylic acid will be present in
the region of 2500-3300 cm~1. A sharp and strong C=0 stretching absorption will be observed
around 1700 cm~*. C-H stretching vibrations for the aromatic and aliphatic protons will be seen
around 3000 cm~! and 2850-2960 cm™1, respectively. The C-I stretching vibration is expected
in the far-infrared region, typically below 600 cm™1,

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M*) would be observed at an m/z corresponding
to the molecular weight of 4-iodophenylacetic acid (262.04 g/mol ). A prominent peak at m/z
217 would correspond to the loss of the carboxyl group (-COOH). Another significant fragment
could be the tropylium-like cation at m/z 90, resulting from the cleavage of the bond between
the methylene group and the phenyl ring[1].

Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling Reactions

4-lodophenylacetic acid is a valuable substrate for Suzuki-Miyaura cross-coupling reactions,
a powerful method for forming carbon-carbon bonds. The iodine atom serves as an excellent
leaving group, allowing for the coupling with a variety of boronic acids to synthesize biphenyl
derivatives and other complex molecules of pharmaceutical interest[5].

Materials:

4-lodophenylacetic acid

Arylboronic acid

Palladium catalyst (e.g., Pd(PPhs)s or Pd(OACc)2)

Base (e.g., K2COs, Na2COs, or Cs2C03)

Solvent (e.g., toluene, dioxane, or a mixture with water)
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e Inert atmosphere (Nitrogen or Argon)

Procedure:

o To areaction flask, add 4-iodophenylacetic acid, the arylboronic acid, the palladium
catalyst, and the base.

o Purge the flask with an inert gas.

e Add the degassed solvent(s).

e Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the
reaction is complete (monitored by TLC or LC-MS).

 After cooling, perform an aqueous workup. The product is typically extracted with an organic
solvent, and the organic layer is washed, dried, and concentrated.

e The final product can be purified by column chromatography or recrystallization.

4-Todophenylacetic Acid
+
Arylboronic Acid Heat in Aqueous Workup Column Chromatography
1 »{  Solvent under > & > or » Biphenyl Derivative
Base Inert Atmosphere Extraction Recrystallization
+
Pd Catalyst

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Biological Activity and Signaling Pathways

While the direct effects of 4-iodophenylacetic acid on specific cellular signaling pathways in
human cells are not extensively documented, the biological activities of its parent compound,
phenylacetic acid, and its derivatives provide valuable insights into its potential roles.
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Phenylacetic Acid and its Derivatives

Phenylacetic acid itself has been investigated for its anti-cancer properties[6]. Furthermore,
various derivatives of phenylacetic acid have been synthesized and evaluated for their ability to
modulate important cellular targets. For instance, some phenylacetic acid derivatives have
been identified as agonists of peroxisome proliferator-activated receptors (PPARSs), which are
nuclear receptors that play crucial roles in metabolism and inflammation[7].

Potential Signhaling Pathways of Interest

Given the structural similarity to other biologically active phenylacetic acid derivatives, 4-
iodophenylacetic acid could potentially interact with several signaling pathways.

o Peroxisome Proliferator-Activated Receptors (PPARS): The study on phenylacetic acid
derivatives as PPAR agonists suggests that 4-iodophenylacetic acid could also be
investigated for its activity on PPARa, PPARY, and PPARJ. Activation of these receptors has
therapeutic implications for metabolic diseases and some cancers.

Extracellular Intracellular

4-Todophenylacetic Acid [ EBENilER0) Heterodimerizes with Binds to PPRE Regulates
| Dinds to g
(Hypothetical Ligand) FERYR DR (DNA Response Element) -

Click to download full resolution via product page
Caption: Hypothetical activation of PPAR signaling by 4-iodophenylacetic acid.

» Nuclear Factor-kappa B (NF-kB) Pathway: The NF-kB signaling pathway is a key regulator of
inflammation, immunity, and cell survival. Many small molecules can modulate this pathway.
Given the role of other acidic compounds in influencing inflammatory responses,
investigating the effect of 4-iodophenylacetic acid on the NF-kB pathway could be a fruitful
area of research.

Conclusion
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4-lodophenylacetic acid is a valuable chemical entity with established utility in organic
synthesis, particularly in the construction of complex molecular architectures through cross-
coupling reactions. Its physical and chemical properties are well-defined, and plausible
synthetic and purification methods can be readily implemented in a laboratory setting. While its
specific biological activities and interactions with cellular signaling pathways are yet to be fully
elucidated, the known pharmacology of related phenylacetic acid derivatives suggests that it
may hold promise as a modulator of important biological targets such as PPARSs. This technical
guide provides a solid foundation for researchers to utilize 4-iodophenylacetic acid in their
synthetic endeavors and to explore its potential in the realm of drug discovery and
development. Further investigation into its biological effects is warranted to fully understand its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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